[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ACT-246475 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then functionalized to introduce the necessary pharmacophores. The final product is obtained through a series of coupling reactions, purification steps, and crystallization . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
ACT-246475 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ACT-246475 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study P2Y12 receptor antagonism and its effects on platelet aggregation.
Biology: Investigated for its role in modulating platelet function and its potential therapeutic benefits in cardiovascular diseases.
Medicine: Explored as a treatment for acute myocardial infarction and other thrombotic conditions due to its potent antithrombotic properties
Mechanism of Action
ACT-246475 exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), a key mediator of platelet aggregation. By blocking this interaction, ACT-246475 effectively reduces platelet activation and aggregation, thereby preventing thrombus formation .
Comparison with Similar Compounds
ACT-246475 is compared with other P2Y12 receptor antagonists such as ticagrelor and clopidogrel. Unlike ticagrelor, ACT-246475 has been shown to cause significantly less blood loss while maintaining equivalent antithrombotic efficacy . This safety advantage is attributed to its high selectivity for the P2Y12 receptor and the absence of vasodilatory effects . Other similar compounds include prasugrel and cangrelor, which also target the P2Y12 receptor but differ in their pharmacokinetic profiles and clinical applications .
Properties
Molecular Formula |
C28H39N6O8P |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m1/s1 |
InChI Key |
FYXHWMQPCJOJCH-FYYLOGMGSA-N |
Isomeric SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@H](C4)OC |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.